(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl methanethiosulfonate (MTSSL) is a nitroxide spin label widely employed in electron paramagnetic resonance (EPR) spectroscopy to study protein structure, dynamics, and interactions. [, , , , , , , , , , , , , , , , , , , , , , , ] Its role in scientific research stems from its ability to provide valuable information about the local environment and conformational changes within proteins.
Development of novel spin labels: Exploring new spin labels with improved sensitivity, stability, and spectral characteristics is an ongoing area of research. [, ]
In-cell EPR studies: Applying MTSSL-based EPR techniques within living cells holds great potential for studying protein structure and dynamics in their native environment. [, ]
Integration with other techniques: Combining MTSSL-based EPR with other biophysical techniques, such as fluorescence spectroscopy or NMR, can provide a more comprehensive understanding of protein structure and function. [, , ]
(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate is a compound notable for its applications in electron paramagnetic resonance (EPR) spectroscopy and as a spin label in biochemical studies. This compound is characterized by its unique structural features that enable it to function effectively as a probe for studying molecular dynamics and interactions within biological systems.
This compound can be synthesized through various chemical methods, with commercial availability from chemical suppliers such as Toronto Research Chemicals. It is often utilized in research settings for its properties as a spin label, allowing for the analysis of molecular environments and interactions.
The compound falls under the category of nitroxide radicals, which are commonly used in EPR studies. It is classified as a spin label, specifically designed for probing molecular dynamics due to its stable radical center and ability to form covalent bonds with thiol groups in proteins.
The synthesis of (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity of the final product. The reaction may also involve protecting groups to prevent unwanted side reactions.
The molecular structure of (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate features:
The molecular formula is , with a molecular weight of approximately 246.38 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The primary chemical reactions involving (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate include:
These reactions are often carried out under controlled conditions to optimize yields and minimize side products. The stability of the nitroxide radical allows for prolonged observation periods in EPR studies.
The mechanism by which (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate functions as a spin label involves:
EPR spectra obtained from labeled samples can reveal information about molecular motion, conformational changes, and interactions with other molecules based on changes in line shapes and relaxation times.
Relevant data on solubility and stability can be obtained from standard chemical databases and literature.
(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate is widely used in various scientific applications:
This compound's unique properties make it an invaluable tool for researchers studying molecular interactions and dynamics in biological systems.
The integration of (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl methanethiosulfonate (MTSL) into solid-phase oligonucleotide synthesis leverages phosphoramidite chemistry. This approach incorporates the spin label at precise locations within nucleic acid chains during automated synthesis. The MTSL reagent’s stability under acidic and oxidative coupling conditions is critical, as it tolerates the 5'-dimethoxytrityl (DMTr) deprotection steps (using dichloroacetic acid) and iodine-mediated phosphite oxidation. The radical stability of the nitroxide group ensures the spin label remains functional post-synthesis. After chain assembly, standard deprotection with aqueous ammonia or methylamine cleaves the oligonucleotide from the solid support while preserving the disulfide bond of MTSL. This method enables site-directed spin labeling for electron paramagnetic resonance (EPR) studies of RNA dynamics and folding [4] [9].
Table 1: Solid-Phase Synthesis Conditions for MTSL Incorporation
Parameter | Requirement | Purpose |
---|---|---|
Deprotection Reagent | 3% Dichloroacetic acid (DCA) | Removes 5'-DMTr group |
Coupling Time | 5–10 minutes | Links phosphoramidite to growing chain |
Oxidation Reagent | Iodine/Water/Pyridine (0.02 M) | Stabilizes phosphite triester linkage |
Final Deprotection | NH₃/MeNH₂ (AMA), 55°C, 12–16 hours | Cleaves oligonucleotide and removes acyl groups |
Nitroxide Stability | >95% retention | Ensures functional spin label post-synthesis |
Post-synthetic strategies exploit the selective reactivity of MTSL with cysteine thiol groups in proteins or thiol-modified oligonucleotides. This method dissociates synthesis from labeling, allowing precise control over modification sites. For proteins, cysteine residues are introduced via mutagenesis, and the reduced thiol is reacted with MTSL’s methanethiosulfonate group, forming a disulfide bond (-CH₂-S-S-R). In hetero-oligomeric systems like the trimeric transporter GltPh, subunits are dissociated using SDS, mixed in controlled ratios, and reassembled in lipid vesicles. MTSL-labeled subunits combine with unmodified or functionally altered subunits (e.g., binding-site mutants), enabling single-site labeling in multimeric complexes. This eliminates spectral overcrowding in DEER spectroscopy and allows subunit-specific functional analysis [4] [10].
Orthogonal protection ensures selective MTSL conjugation amid multiple reactive groups. The methanethiosulfonate group exclusively targets deprotected thiols, with minimal cross-reactivity toward amines or phosphates. In oligonucleotide synthesis, 2'-silyl (TBDMS) or 2'-ACE protecting groups shield ribose hydroxyls, while exocyclic amines on nucleobases use acyl protections (e.g., benzoyl for adenine). After oligonucleotide deprotection, cysteine-derived thiols are generated via reduction (e.g., TCEP). MTSL then conjugates at these sites with >90% efficiency. For proteins, temporary thiol capping agents (e.g., pyridyl disulfides) can be displaced by MTSL under mild reducing conditions [4] [7].
Table 2: Orthogonal Protection Strategies for Thiol-Specific Labeling
System | Protecting Group | Deprotection Method | MTSL Conjugation Efficiency |
---|---|---|---|
Oligonucleotides | 2'-TBDMS | TEA·3HF in DMF | >90% |
2'-ACE | pH 3.0 buffer, 37°C | >95% | |
Proteins | Disulfide (S-S) | TCEP (pH 7.0) | 85–95% |
Molecular Characterization & Physicochemical Properties
Systematic Name:(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl methanethiosulfonateSynonyms:MTSL spin label, MTSSL, 3-Methylsulfonylthiomethyl-2,2,5,5-tetramethylpyrrolidin-1-oxyl
Molecular Formula: C₁₀H₂₀NO₃S₂Molecular Weight: 266.40 g/molCAS Registry Numbers:
95% (HPLC) for spectroscopy applications [4]
Structure-Reactivity Relationships:
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